
2-(cyclopropylmethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)thiophene (2-CMT) is a thiophene-based compound with a cyclopropylmethyl group attached to the 2-position of the thiophene ring. It is a heterocyclic aromatic compound with a molecular formula of C8H8S, and is an important intermediate in the synthesis of various organic compounds. 2-CMT has been extensively studied for its potential applications in organic synthesis, materials science, and biochemistry.
科学的研究の応用
2-(cyclopropylmethyl)thiophene has been extensively studied for its potential applications in organic synthesis, materials science, and biochemistry. In organic synthesis, this compound is used as a building block for the synthesis of various compounds, such as polythiophenes, polythiophene derivatives, and polythiophene-based materials. In materials science, this compound is used as a precursor for the synthesis of polythiophene-based materials such as polythiophene-based polymers, nanostructures, and thin films. In biochemistry, this compound is used as a substrate for the synthesis of various enzymes, such as cytochrome P450s, and as a ligand for the study of protein-ligand interactions.
作用機序
2-(cyclopropylmethyl)thiophene is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules through pi-pi stacking interactions. These interactions involve the formation of a weak bond between the aromatic ring of the this compound molecule and the aromatic ring of the other molecule. This weak bond is known as a pi-pi stacking interaction and is responsible for the formation of various complexes between this compound and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to have antioxidant and anti-inflammatory activities, and has been suggested to have potential applications in the treatment of diseases such as cancer and Alzheimer’s disease.
実験室実験の利点と制限
The main advantage of using 2-(cyclopropylmethyl)thiophene in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used as a building block for the synthesis of various compounds. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
1. Development of new synthetic methods for the synthesis of 2-(cyclopropylmethyl)thiophene and its derivatives.
2. Investigation of the potential applications of this compound in the field of materials science.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. Investigation of the mechanism of action of this compound in the inhibition of cytochrome P450 enzymes.
5. Exploration of the potential applications of this compound in the field of biochemistry.
6. Investigation of the role of this compound in the regulation of gene expression.
7. Development of new methods for the detection and quantification of this compound.
8. Exploration of the potential applications of this compound in the field of drug delivery.
9. Investigation of the potential applications of this compound in the field of nanotechnology.
10. Investigation of the potential applications of this compound in the field of catalysis.
合成法
2-(cyclopropylmethyl)thiophene is synthesized using a two-step process. The first step involves the reaction of cyclopropylmethyl bromide with thiophene in the presence of a base. This reaction results in the formation of a cyclopropylmethylthiophene intermediate. The second step involves the reaction of the intermediate with a Lewis acid, such as boron trifluoride, to form this compound.
特性
IUPAC Name |
2-(cyclopropylmethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-8(9-5-1)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPTRCWQKENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

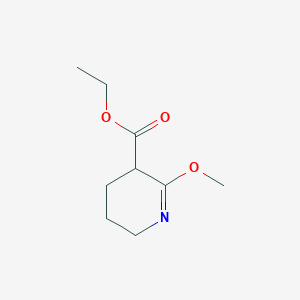
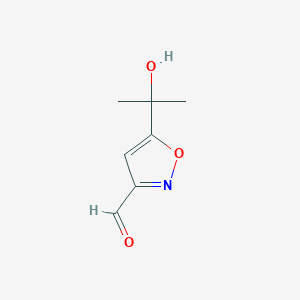
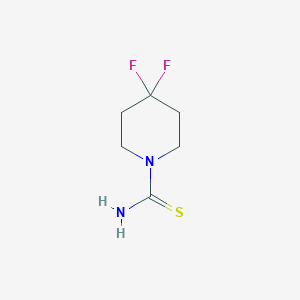
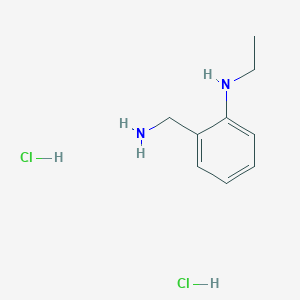



![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
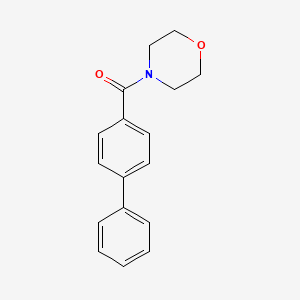
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
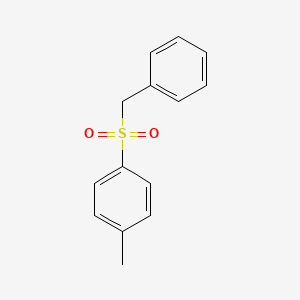
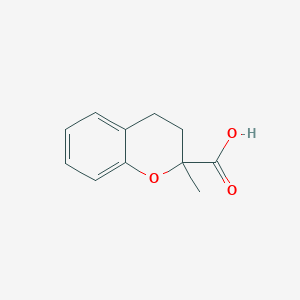

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)